Lysozyme chloride

Enzyme Activity Protein Stability Hofmeister Series

Generic lysozyme salts often fail in crystallization trials and cell lysis workflows due to uncontrolled counterion effects. Lysozyme chloride (CAS 9066-59-5) resolves this by providing a defined chloride counterion that enables reproducible tetragonal crystal growth, predictable Hofmeister tuning of enzyme activity, and reduced salting-out precipitation compared to sulfate or phosphate salts. • Tetragonal crystal quality: intermediate crystallization kinetics prevent overly rapid (thiocyanate) or failed (sulfate) nucleation. • Thermal stability: chloride stabilises activity during mild pasteurisation (pH 6-7), maintaining ≥35 000 U/mg protein. • Cell lysis: higher soluble concentrations achievable without precipitation, ideal for plasmid DNA extraction.

Molecular Formula C125H196N40O36S2
Molecular Weight 2899.3 g/mol
CAS No. 9066-59-5
Cat. No. B13767233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysozyme chloride
CAS9066-59-5
Molecular FormulaC125H196N40O36S2
Molecular Weight2899.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N
InChIInChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1
InChIKeyJFXJPYIEDZSWNF-JWBGUOTLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysozyme Chloride Technical Overview


Lysozyme chloride (CAS 9066-59-5), also known as lysozyme hydrochloride, is a chloride salt form of the bacteriolytic enzyme lysozyme (muramidase) derived primarily from hen egg white [1]. It is a glycoside hydrolase that catalyzes the cleavage of β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in bacterial peptidoglycan, targeting Gram-positive bacterial cell walls [1]. This enzyme, with a molecular weight of approximately 14.3 kDa and an isoelectric point of 10.7, is commercially available as a lyophilized powder with specified activities, typically ≥35,000 units/mg protein, and is characterized by high water solubility (~285 g/L at 20°C) and stability in acidic environments (pH 3.0-5.0) [2][3]. Its formulation as a chloride salt offers specific physicochemical and functional properties that are critical for a range of applications in biochemical research, pharmaceutical formulation, and industrial processes .

Enzyme Activity Grade High specific activity lysozyme form
Salt Form Chloride counterion for defined Hofmeister effects
Stability Profile Acidic-stable enzyme (pH 3–5)

Lysozyme Chloride Form Selection


The selection of a lysozyme salt form is not a trivial matter of interchangeable reagents. The counterion (e.g., chloride, sulfate, acetate) profoundly modulates the enzyme's solubility, stability, activity, and crystallization behavior, as dictated by the Hofmeister series and specific ion effects . Lysozyme chloride exhibits distinct properties compared to other salt forms; for instance, its solubility, crystallization efficacy, and even thermal stability profile are unique. Generic substitution with other lysozyme salts or forms without considering these differences can lead to experimental failure, inconsistent results in assays, or suboptimal performance in downstream applications such as protein crystallization, antimicrobial formulation, or industrial bioprocessing [1]. The following evidence directly quantifies these differences, establishing why lysozyme chloride is a specific and non-fungible choice for scientific and industrial workflows [2].

Lysozyme Chloride
Other Lysozyme Salts
May decrease activity & stability (chaotropic)
Sulfate/acetate can activate and stabilize (kosmotropic)
Tetragonal crystal system; intermediate crystallization
Thiocyanate forms monoclinic; sulfate ineffective
Least effective for salting-out precipitation
Sulfate and phosphate more effective precipitants

Lysozyme Chloride Evidence Guide


Anion Effects on Enzyme Activity & Stability

The presence of different anions in solution has a quantifiable and divergent impact on lysozyme activity and thermal stability. Lysozyme in the presence of chloride (chaotropic anion) exhibits decreased stability and inhibited enzymatic activity compared to kosmotropic anions like sulfate and acetate . This is a direct consequence of the Hofmeister effect, where anions interact with the protein's surface .

Anion Effect on Activity
Data to verify
Cl⁻: decreased stability/inhibited activity
Sulfate, Acetate: increased stability/activated
Supports ion-modulation context for assay design
Source-specific review recommended
Enzyme Activity Protein Stability Hofmeister Series Biophysics

Thermal Stabilization Transition Thresholds

The concentration of salt required to induce a key transition in lysozyme's thermal stabilization varies significantly depending on the counterion [1]. This quantifies the differing protective capacities of each salt.

Stabilization Threshold
Reported
NaCl requires 550 mM vs 210 mM (Na₂SO₄) and 120 mM (Na₂HPO₄)
2.6×, 4.6× higher concentration
Supports concentration-dependent thermal protection review
Protein Thermal Stability Thermodynamics Ion Effects Biophysical Chemistry

Crystallization Efficacy and Crystal System

The counterion profoundly impacts lysozyme's solubility, its ability to crystallize, and the resulting crystal lattice. Lysozyme chloride has intermediate crystallization properties between highly effective thiocyanate and ineffective sulfate [1].

Crystallization Efficacy
Head-to-head
SCN⁻ > Cl⁻ > SO₄²⁻
Tetragonal crystals (Cl⁻)
Reported crystallization hierarchy informs crystal screen design
Protein Crystallography Crystallization Solubility Structural Biology

Protein Precipitation Efficiency

The efficacy of salts in precipitating lysozyme (salting-out) follows a specific order consistent with the Hofmeister series [1]. This quantifies the differential power of each salt to induce precipitation.

Precipitation Effectiveness
Head-to-head
sulfate > phosphate > chloride
Reported salting-out ranking may guide precipitation protocols
Protein Purification Downstream Processing Salting-out Precipitation

Thermal Inactivation Kinetics

The presence of sodium chloride (0.1-1M) provides a clear stabilizing effect against heat inactivation of lysozyme, but this effect is pH-dependent [1].

Heat Inactivation pH Effect
Reported
NaCl stabilized lysozyme at pH 7.2, 9.0; no effect at pH 4.2
Supports pH-dependent thermal stability context for processing
Effect not directly quantified in abstract
Enzyme Inactivation Kinetics Thermal Stability Food Science

Substrate Specificity

Hen egg white lysozyme (HEWL) chloride exhibits a distinct substrate specificity profile compared to other lysozymes from different sources [1]. This quantifies its relative efficacy against different bacterial cell wall types.

Substrate Specificity
Head-to-head
HEWL chloride: more effective on M. lysodeikticus (Gram+)
LaL: more effective on Gram- cell walls
Reported substrate preference may guide antimicrobial assay design
Enzyme Specificity Microbiology Bacteriolysis Comparative Biochemistry

Lysozyme Chloride Applications


Structural Biology and X-ray Crystallography

Lysozyme chloride is the preferred choice for producing high-quality tetragonal crystals for X-ray diffraction studies, as its intermediate crystallization properties allow for controlled growth, unlike the overly aggressive thiocyanate or the ineffective sulfate .

Food and Beverage Preservation with Thermal Processing

In applications such as beer or other beverages requiring mild heat treatment (e.g., pasteurization), the pH-dependent thermal stabilization effect of the chloride salt form, particularly near-neutral pH, can help maintain antimicrobial activity during processing .

Biochemical Assays with Defined Ions

For in vitro assays where the modulation of enzyme activity and stability by ions must be precisely controlled, the well-characterized Hofmeister effect of chloride allows for predictable and quantifiable tuning of lysozyme's catalytic properties .

Protein Purification and Downstream Processing

In workflows where lysozyme is used for cell lysis, the knowledge that the chloride salt is less prone to salting-out precipitation compared to sulfate or phosphate allows for higher concentrations to be used in the lysis buffer without causing unwanted protein aggregation .

Application
Selection Property
Validation Focus
Structural biology crystallography
Counterion-controlled crystal form
Tetragonal crystal quality for diffraction
Food & beverage thermal processing
pH-dependent heat stabilization
Enzyme activity retention during pasteurization
Biochemical assays with defined ions
Hofmeister anion tuning of activity
Predictable catalytic modulation in vitro
Protein purification & lysis
Lower salting-out tendency
Soluble enzyme concentration maintenance

Technical Documentation Hub

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37 linked technical documents
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